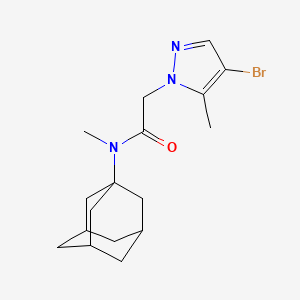
N-(1-Adamantyl)-2-(4-bromo-5-methyl-1H-pyrazol-1-YL)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-Adamantyl)-2-(4-bromo-5-methyl-1H-pyrazol-1-YL)-N-methylacetamide” is a synthetic organic compound that features a unique combination of adamantyl, pyrazolyl, and acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-Adamantyl)-2-(4-bromo-5-methyl-1H-pyrazol-1-YL)-N-methylacetamide” typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Bromination: The pyrazole ring can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Adamantyl group introduction: The adamantyl group can be introduced via a Friedel-Crafts alkylation reaction using adamantane and a suitable alkylating agent.
Acetamide formation: The final step involves the formation of the acetamide group through the reaction of the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the adamantyl or pyrazole moieties.
Reduction: Reduction reactions could target the bromine atom or the carbonyl group in the acetamide.
Substitution: The bromine atom on the pyrazole ring is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under suitable conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in various substituted pyrazoles.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: As a building block for the synthesis of novel materials with unique properties.
Chemical Research: As a reagent or intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of “N-(1-Adamantyl)-2-(4-bromo-5-methyl-1H-pyrazol-1-YL)-N-methylacetamide” would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantyl group could enhance the compound’s stability and bioavailability, while the pyrazole ring might contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Adamantyl)-2-(4-chloro-5-methyl-1H-pyrazol-1-YL)-N-methylacetamide
- N-(1-Adamantyl)-2-(4-bromo-5-ethyl-1H-pyrazol-1-YL)-N-methylacetamide
Uniqueness
“N-(1-Adamantyl)-2-(4-bromo-5-methyl-1H-pyrazol-1-YL)-N-methylacetamide” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the bromine atom, in particular, could influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C17H24BrN3O |
|---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
N-(1-adamantyl)-2-(4-bromo-5-methylpyrazol-1-yl)-N-methylacetamide |
InChI |
InChI=1S/C17H24BrN3O/c1-11-15(18)9-19-21(11)10-16(22)20(2)17-6-12-3-13(7-17)5-14(4-12)8-17/h9,12-14H,3-8,10H2,1-2H3 |
InChI Key |
FEYXNGJXSXEHRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CC(=O)N(C)C23CC4CC(C2)CC(C4)C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



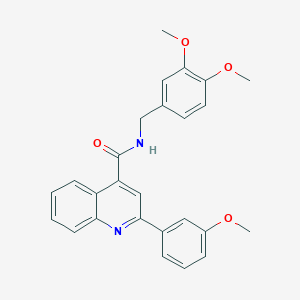
![4-bromo-1,5-dimethyl-N-[4-(2-methylbutan-2-yl)cyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B10971528.png)
![methyl {[5-ethyl-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B10971530.png)
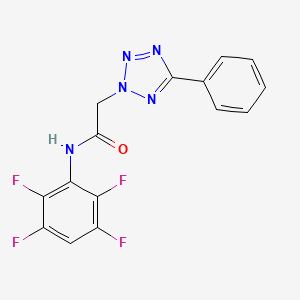
![5-[(2,4-dichlorophenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]furan-2-carboxamide](/img/structure/B10971543.png)

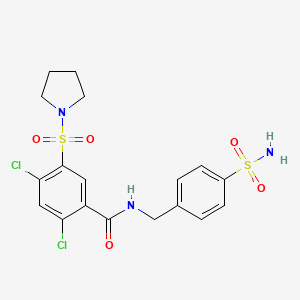
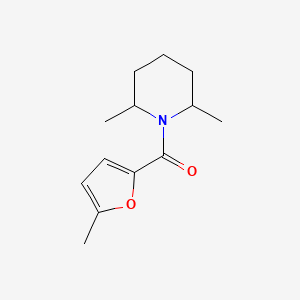
![4-{4-[(3,4-Dimethoxyphenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoic acid](/img/structure/B10971584.png)
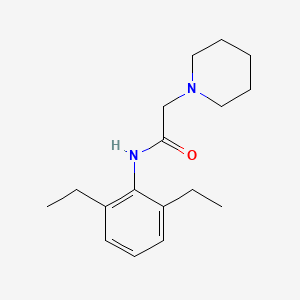
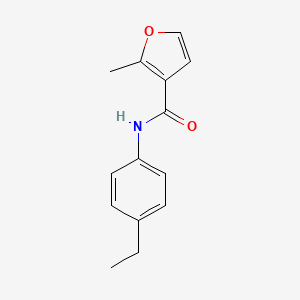
![2-[(2,6-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B10971594.png)
![N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10971599.png)
